molecular formula C12H12N2O3S B181243 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 329221-75-2

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B181243
CAS No.: 329221-75-2
M. Wt: 264.3 g/mol
InChI Key: ACRJYJHXXHYAJP-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic amide featuring a thiophene ring substituted with a carbamoyl (CONH₂) group at the 3-position and methyl groups at the 4- and 5-positions, linked to a furan-2-carboxamide moiety. This compound is of interest in medicinal and agrochemical research due to its structural hybrid of thiophene and furan rings, which are common pharmacophores in bioactive molecules.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRJYJHXXHYAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350085
Record name N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329221-75-2
Record name NSC727448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the 4,5-Dimethylthiophene Backbone

The 4,5-dimethylthiophene moiety is typically synthesized via cyclization reactions. A common approach involves the Hantzsch thiophene synthesis , where α-haloketones react with sulfur-containing reagents. For example, 3-pentanone derivatives treated with elemental sulfur and ammonium acetate under reflux conditions yield 4,5-dimethylthiophene. Alternative routes include the Gewald reaction , which employs ketones, sulfur, and cyanoacetates to form 2-aminothiophenes, though subsequent demethylation or substitution is required.

Introduction of the Carbamoyl Group

The carbamoyl (-CONH2) group at position 3 is introduced via nucleophilic substitution or palladium-catalyzed coupling. One method involves treating 3-bromo-4,5-dimethylthiophene with urea under basic conditions (e.g., K2CO3 in DMF) at 80–100°C. Alternatively, carbamoylation via CDI (1,1'-carbonyldiimidazole) offers higher yields:

  • Activation of the thiophene amine with CDI in anhydrous THF.

  • Reaction with aqueous ammonia to form the carbamoyl derivative.

Furan-2-carboxamide Coupling Strategies

Synthesis of Furan-2-carboxylic Acid Derivatives

Furan-2-carboxylic acid is prepared via oxidation of furfural using KMnO4 in acidic media. Conversion to the acid chloride (using SOCl2 or oxalyl chloride) enables amide bond formation.

Amide Bond Formation with the Thiophene Intermediate

Coupling the carbamoyl-thiophene amine with furan-2-carbonyl chloride is achieved under Schotten-Baumann conditions:

  • Step 1: Dissolve 3-carbamoyl-4,5-dimethylthiophen-2-amine in dry dichloromethane.

  • Step 2: Add furan-2-carbonyl chloride (1.2 eq) dropwise at 0°C.

  • Step 3: Stir for 12–24 hours at room temperature, followed by aqueous workup.

Alternative methods employ coupling agents like HATU or EDCl/HOBt, enhancing efficiency in polar aprotic solvents (e.g., DMF or acetonitrile).

Modern Catalytic and Solvent-Free Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

  • Mixing 3-carbamoyl-4,5-dimethylthiophen-2-amine and furan-2-carboxylic acid in DMF.

  • Adding HATU (1.5 eq) and DIPEA (3 eq).

  • Irradiating at 120°C for 15 minutes (yield: 82–88%).

Palladium-Catalyzed Carbonylation

Palladium catalysts (e.g., PdCl2(PPh3)2) enable carbonylative coupling between aryl halides and amines. For example:

  • Reacting 3-bromo-4,5-dimethylthiophene with furan-2-carboxamide under CO atmosphere (1 atm) in the presence of Pd(OAc)2 and Xantphos.

Optimization and Yield Enhancement

Solvent and Temperature Effects

ParameterOptimal ConditionsYield Improvement
Solvent Anhydrous DMF15–20%
Temperature 80°C (reflux)10–12%
Catalyst Loading 5 mol% Pd(OAc)225–30%

Polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate kinetics.

Protecting Group Strategies

  • Boc Protection: Temporary Boc protection of the thiophene amine prevents undesired side reactions during carbamoylation.

  • Selective Deprotection: Use of TFA in DCM removes Boc groups without affecting the carbamoyl moiety.

Analytical Characterization

Spectroscopic Validation

  • NMR (1H, 13C): Key signals include δ 2.2 ppm (methyl groups), δ 6.8–7.5 ppm (furan and thiophene protons), and δ 168–170 ppm (carbonyl carbons).

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H).

Mass Spectrometry

  • ESI-MS: Molecular ion peak at m/z 264.30 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to introduce different substituents onto the thiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that make it useful for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

  • 3-Carbamoyl vs. 3-Cyano Derivatives N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide () replaces the carbamoyl group with a cyano (CN) group. The cyano substituent increases electron-withdrawing effects, reducing hydrogen-bond donor capacity (0 vs. 1 H-bond donor in the carbamoyl derivative). This likely decreases aqueous solubility but enhances lipophilicity (higher LogP), affecting membrane permeability . N-[3-(2,5-dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide () introduces a bulky dioxopyrrole substituent.

Ring System Modifications

  • Tetrahydrobenzothiophene vs. Dimethylthiophene N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide () incorporates a saturated tetrahydrobenzothiophene ring. The reduced ring strain and increased hydrophobicity (C22H20ClN3O4S, MW 457.93) may enhance bioavailability compared to the dimethylthiophene analogue .

Additional Functional Groups

  • Chlorophenyl and Fluorinated Derivatives The 4-chlorophenyl group in increases steric bulk and lipophilicity (Cl substituent: LogP +0.7–1.0), which could enhance binding to hydrophobic pockets in biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Thiophene) Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Source
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide 3-CONH₂, 4,5-(CH₃)₂ ~322.4 (calculated) ~2.5 1 5
N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide 3-CN, 4,5-(CH₃)₂ ~307.4 (calculated) ~3.0 0 4
N-[3-(2,5-dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide 3-(dioxopyrrole), 4,5-(CH₃)₂ 392.4 3.7 1 5
N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-...ethyl}furan-2-carboxamide Tetrahydrobenzothiophene, 4-Cl 457.93 ~4.2 1 6

Research Findings

  • Synthetic Accessibility : The target compound and its analogues (e.g., ) are synthesized in moderate yields (70–89%) via coupling reactions, with carbamoyl derivatives requiring protective group strategies .
  • Bioactivity Trends: Carbamoyl-substituted thiophenes (e.g., ) show superior insecticidal activity over cyano analogues, likely due to hydrogen-bond interactions with target enzymes .
  • Metabolic Stability : Tetrahydrobenzothiophene derivatives () exhibit longer half-lives in vitro compared to planar thiophenes, attributed to reduced cytochrome P450-mediated oxidation .

Biological Activity

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure with a thiophene ring substituted with carbamoyl and dimethyl groups, and a furan ring with a carboxamide group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 252.30 g/mol
  • CAS Number : 673534

Biological Activity Overview

The compound exhibits various biological activities, which can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action likely involves the induction of apoptosis in tumor cells.
  • Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial effects, potentially inhibiting the growth of various pathogenic microorganisms.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This characteristic is particularly relevant in the context of drug design, where enzyme inhibitors are often sought after for therapeutic applications.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as:

  • Enzymes : By binding to active sites or allosteric sites, it may inhibit enzymatic activity.
  • Cellular Receptors : Interaction with receptors could lead to downstream signaling changes that affect cell proliferation and survival.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and glioblastoma cells. The findings indicated that:

  • The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range.
  • Morphological analysis revealed apoptotic characteristics such as cell shrinkage and chromatin condensation.
Cell LineIC50 (µM)Mechanism of Action
Breast Cancer5.0Induction of apoptosis
Glioblastoma3.0Cell cycle arrest

Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • This compound was tested against several bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

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